molecular formula C14H11BrN2O B11953119 2-(5-Bromo-2-methoxyphenyl)-1H-benzo[d]imidazole CAS No. 62871-30-1

2-(5-Bromo-2-methoxyphenyl)-1H-benzo[d]imidazole

Katalognummer: B11953119
CAS-Nummer: 62871-30-1
Molekulargewicht: 303.15 g/mol
InChI-Schlüssel: RYGBMZVMGAJTCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Bromo-2-methoxyphenyl)-1H-benzo[d]imidazole is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom and a methoxy group attached to the phenyl ring, which can influence its chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-methoxyphenyl)-1H-benzo[d]imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-methoxyaniline and o-phenylenediamine.

    Cyclization Reaction: The key step involves the cyclization of these starting materials under acidic conditions to form the benzimidazole ring.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Bromo-2-methoxyphenyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

2-(5-Bromo-2-methoxyphenyl)-1H-benzo[d]imidazole has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential anticancer, antiviral, and antimicrobial activities.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

    Chemical Biology: Researchers use this compound to study the mechanisms of action of benzimidazole derivatives in biological systems.

Wirkmechanismus

The mechanism of action of 2-(5-Bromo-2-methoxyphenyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(5-Bromo-2-methoxyphenyl)-1H-imidazole
  • 2-(5-Bromo-2-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole
  • 2-(5-Bromo-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine

Uniqueness

2-(5-Bromo-2-methoxyphenyl)-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a bromine atom and a methoxy group on the phenyl ring can enhance its interactions with biological targets, making it a valuable compound for drug discovery and development.

Eigenschaften

CAS-Nummer

62871-30-1

Molekularformel

C14H11BrN2O

Molekulargewicht

303.15 g/mol

IUPAC-Name

2-(5-bromo-2-methoxyphenyl)-1H-benzimidazole

InChI

InChI=1S/C14H11BrN2O/c1-18-13-7-6-9(15)8-10(13)14-16-11-4-2-3-5-12(11)17-14/h2-8H,1H3,(H,16,17)

InChI-Schlüssel

RYGBMZVMGAJTCV-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)Br)C2=NC3=CC=CC=C3N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.